molecular formula C14H14BrN5O B2494477 5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide CAS No. 2034634-39-2

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide

Cat. No. B2494477
CAS RN: 2034634-39-2
M. Wt: 348.204
InChI Key: JRSULRYYXYLDRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, starting with the preparation of core structures followed by functionalization with specific groups. For example, Hirokawa et al. (1998) synthesized N-(1-ethyl-4-methylhexahydro-1,4-diazepin-6-yl)nicotinamide derivatives with potent affinities for 5-HT3 and dopamine D2 receptors, highlighting a methodology that might be relevant for synthesizing structurally similar compounds (Hirokawa, Yoshida, & Kato, 1998).

Molecular Structure Analysis

The molecular structure is crucial in determining a compound's properties and reactivity. Techniques such as NMR spectroscopy and X-ray crystallography are often used for elucidation. Jabri et al. (2023) utilized monocrystalline X-ray crystallography and DFT calculations to analyze the structure of 6-bromo-imidazo[4,5-b]pyridine derivatives, which could provide a template for analyzing the molecular structure of our target compound (Jabri et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving related compounds can offer insights into potential reactivity patterns. For example, Ryzhkova et al. (2020) explored the electrochemically induced transformation of related compounds, yielding new products with potential biomedical applications (Ryzhkova, Ryzhkov, & Elinson, 2020).

Physical Properties Analysis

Physical properties such as solubility, melting point, and stability are essential for understanding a compound's behavior in various conditions. While specific data for our compound is scarce, analogous compounds' physical properties can be inferred from similar chemical structures.

Chemical Properties Analysis

Chemical properties, including reactivity with different reagents, pH stability, and electrophilic or nucleophilic characteristics, are pivotal in determining a compound's applications. Studies like those conducted by Sablayrolles et al. (1984) on imidazo[1,2-alpha]pyrazine derivatives offer a glimpse into the chemical properties that might be exhibited by "5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide" (Sablayrolles et al., 1984).

Scientific Research Applications

Synthetic Applications and Biological Studies

Synthesis of Fused Pyrazoles and Derivatives : The synthesis of fused pyrazoles and their derivatives involves reactions where ethylacetoacetate and nicotinohydrazide are used to generate complex pyrazole structures. These compounds are then further reacted with various aryl aldehydes and phthalimidoxyethyl bromide in the presence of a base to obtain compounds with potential antimicrobial and antiviral properties (Joshi et al., 2010). A similar study also emphasizes the synthetic pathway and biological screening of these compounds, suggesting their significance in medicinal chemistry research (Joshi et al., 2010).

Polymer Chemistry : In polymer science, the modification of 1,2-polybutadiene through bromination and subsequent reactions showcases the utility of brominated compounds in creating water-soluble polymers with potential applications in stabilizing heterophase polymerizations and as ionic conductors (Yuan et al., 2011).

Chemical Reactivity and Formation of Heterocycles : The study of reactions between azoles and ethyl bromopyruvate oxime demonstrates the chemical versatility and reactivity of brominated compounds, leading to products with various potential applications in synthetic chemistry (Gilchrist et al., 1987).

Synthesis of Imidazo[1,2-a]pyrazine Derivatives : The synthesis of imidazo[1,2-a]pyrazine derivatives, which exhibit uterine-relaxing, antibronchospastic, and cardiac-stimulating properties, illustrates the therapeutic potential of such compounds in medical research (Sablayrolles et al., 1984).

Utilization in Biological Systems : Research on the utilization of nicotinamide derivatives and related compounds by mammals, insects, and bacteria provides insights into the biochemical pathways and potential therapeutic applications of these molecules (Ellinger et al., 1947).

properties

IUPAC Name

5-bromo-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrN5O/c1-10-6-13-19(4-5-20(13)18-10)3-2-17-14(21)11-7-12(15)9-16-8-11/h4-9H,2-3H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSULRYYXYLDRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)C3=CC(=CN=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)nicotinamide

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